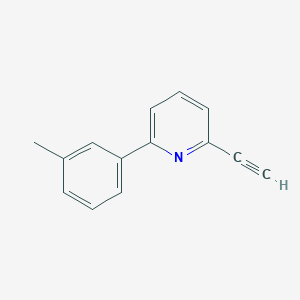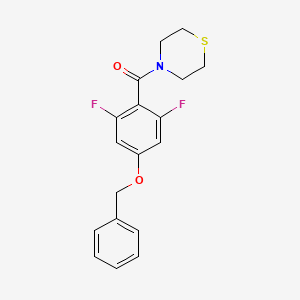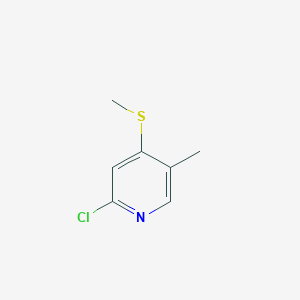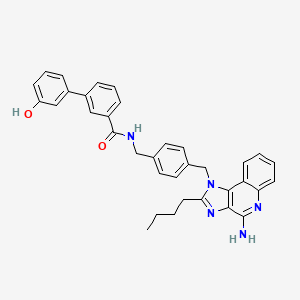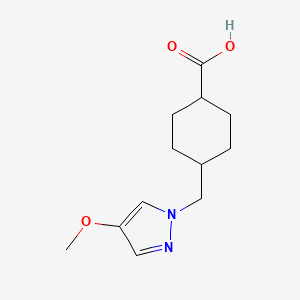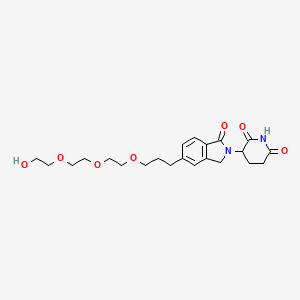
Phthalimidinoglutarimide-5'-C3-O-PEG3-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalimidinoglutarimide-5’-C3-O-PEG3-OH is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-C3-O-PEG3-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a series of chemical reactions, including esterification and amidation, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-C3-O-PEG3-OH is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the desired product with high consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Phthalimidinoglutarimide-5’-C3-O-PEG3-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Phthalimidinoglutarimide-5’-C3-O-PEG3-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s PEG chain enhances its solubility and biocompatibility, making it useful in biological assays and drug delivery systems.
Medicine: Its unique structure allows for the development of novel therapeutic agents and diagnostic tools.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phthalimidinoglutarimide-5’-C3-O-PEG3-OH involves its interaction with specific molecular targets and pathways. The phthalimide and glutarimide groups can bind to proteins and enzymes, modulating their activity. The PEG chain enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Phthalimidinoglutarimide-5’-C3-O-PEG1-OH
- Phthalimidinoglutarimide-5’-C3-O-PEG1-C2-amine HCl
- Phthalimidinoglutarimide-5’-propargyl-O-PEG3-C2-acid
Uniqueness
Phthalimidinoglutarimide-5’-C3-O-PEG3-OH stands out due to its longer PEG chain, which enhances its solubility and biocompatibility compared to similar compounds. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and biological assays.
Propiedades
Fórmula molecular |
C22H30N2O7 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
3-[6-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C22H30N2O7/c25-7-9-30-11-13-31-12-10-29-8-1-2-16-3-4-18-17(14-16)15-24(22(18)28)19-5-6-20(26)23-21(19)27/h3-4,14,19,25H,1-2,5-13,15H2,(H,23,26,27) |
Clave InChI |
AHSWINVFSQUACC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


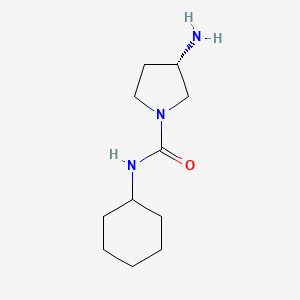

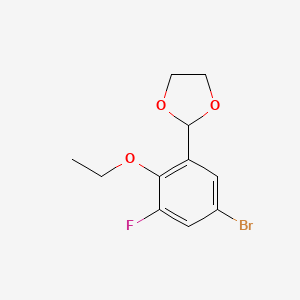
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)

